Biochemical Potency: 20-Fold Greater than SPHINX31 and 119-Fold Greater than SRPKIN-1
Srpk1-IN-1 demonstrates an IC50 of 0.3 nM against SRPK1 in biochemical assays . This represents a 20-fold improvement over the clinically advanced comparator SPHINX31 (IC50 5.9 nM) [1] and a 119-fold improvement over the covalent inhibitor SRPKIN-1 (IC50 35.6 nM) [2].
| Evidence Dimension | SRPK1 inhibitory potency (IC50) |
|---|---|
| Target Compound Data | 0.3 nM |
| Comparator Or Baseline | SPHINX31: 5.9 nM; SRPKIN-1: 35.6 nM |
| Quantified Difference | 20-fold vs. SPHINX31; 119-fold vs. SRPKIN-1 |
| Conditions | Biochemical kinase assay; exact conditions not specified |
Why This Matters
Higher potency enables lower working concentrations, reducing off-target effects and solvent interference in cellular and in vivo experiments.
- [1] Batson, J., et al. (2017). Development of potent, selective SRPK1 inhibitors as potential topical therapeutics for neovascular eye disease. ACS Chemical Biology, 12(3), 825-832. https://doi.org/10.1021/acschembio.6b01048 View Source
- [2] Hatcher, J. M., et al. (2018). SRPKIN-1: A Covalent SRPK1/2 Inhibitor that Potently Converts VEGF from Pro-angiogenic to Anti-angiogenic Isoform. Journal of Medicinal Chemistry, 61(12), 5352-5366. https://doi.org/10.1021/acs.jmedchem.8b00838 View Source
